molecular formula C10H11BrO3 B13580624 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Cat. No.: B13580624
M. Wt: 259.10 g/mol
InChI Key: OQRBZVGIYPIAES-UHFFFAOYSA-N
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Description

1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-(2-bromo-3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11BrO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3

InChI Key

OQRBZVGIYPIAES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)Br

Origin of Product

United States

The Significance of Halogenated Acetophenones As Synthetic Intermediates in Fine Chemical Synthesis

Halogenated acetophenones, a class of organic compounds characterized by a halogen atom and an acetyl group attached to a benzene (B151609) ring, are of considerable importance as synthetic intermediates in the realm of fine chemical synthesis. Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where they serve as precursors to a wide range of bioactive molecules.

The presence of a halogen atom, such as bromine, in the acetophenone (B1666503) structure introduces a reactive site that can be readily manipulated through various organic reactions. This includes nucleophilic substitution and cross-coupling reactions, which are fundamental transformations in the construction of complex molecular frameworks. For instance, the bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Furthermore, the ketone functionality of acetophenones provides another avenue for chemical modification. It can undergo a plethora of reactions, including reductions to form alcohols, condensations to create larger carbon skeletons, and reactions with organometallic reagents to form tertiary alcohols. The strategic placement of a halogen on the aromatic ring can also influence the reactivity of the acetyl group, providing a means for regioselective transformations. The versatility of these intermediates makes them indispensable in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antibacterial compounds, as well as in the development of novel agrochemicals. nih.govresearchgate.net

An Overview of the Chemical Compound S Structural Features Relevant to Reactivity

The reactivity of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is intrinsically linked to its distinct structural features: the α-bromoketone and the dimethoxyphenyl moieties. The interplay between these two components dictates the compound's behavior in chemical reactions and makes it a valuable precursor in organic synthesis.

The α-bromoketone functionality is characterized by a bromine atom attached to the carbon atom adjacent to the carbonyl group. This arrangement results in two electrophilic centers within the molecule: the carbonyl carbon and the α-carbon bearing the bromine atom. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of many classical and contemporary synthetic methods, including the synthesis of various heterocyclic compounds.

The dimethoxyphenyl moiety, specifically the 3,4-dimethoxy substitution pattern on the phenyl ring, also plays a crucial role in the compound's reactivity. The two methoxy (B1213986) groups are electron-donating, which increases the electron density of the aromatic ring. This activation makes the ring more susceptible to electrophilic aromatic substitution reactions. However, the position of the bromoacetyl group ortho to one of the methoxy groups can introduce steric hindrance, which can influence the regioselectivity of such reactions. The electronic effects of the methoxy groups can also modulate the reactivity of the α-bromoketone moiety, albeit to a lesser extent.

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The Scope and Academic Focus of Research

Classical Bromination Routes from Precursor Acetoveratrone (3,4-Dimethoxyacetophenone)

The conversion of acetoveratrone to this compound is a key synthetic step that has been explored through various bromination strategies. These classical routes can be further divided into direct bromination approaches and catalytic methods.

Direct Bromination Approaches: Reagents and Reaction Conditions

Direct bromination involves the treatment of acetoveratrone with a brominating agent. A common method is the reaction with molecular bromine (Br₂) in a suitable solvent, such as chloroform (B151607), at room temperature, which has been reported to yield the desired product in good yields, around 84%. lookchem.comzenodo.org Other brominating agents like N-bromosuccinimide (NBS) are also employed, often in the presence of a catalyst or initiator. shodhsagar.com

The choice of solvent plays a crucial role in the outcome of the bromination of acetoveratrone and its derivatives. Solvents not only dissolve the reactants but also influence the reaction's selectivity and rate. For the direct bromination with Br₂, chloroform is a commonly used solvent, providing a non-polar environment for the reaction. lookchem.comzenodo.org

In the bromination of similar acetophenone (B1666503) derivatives, various solvents have been investigated. For instance, in the bromination of 4'-hydroxyacetophenone, acetonitrile (B52724) was found to give a high yield of the nuclear brominated product. researchgate.net Dichloromethane (B109758) has also been identified as an excellent solvent for the α-bromination of acetophenone using NBS, leading to high selectivity for the monobromo product. researchgate.net The polarity of the solvent can have a significant impact; however, in some bromination reactions, solubility is the primary consideration, with solvent polarity having only a minor effect on the reaction rate. nih.gov For the bromination of acetophenone derivatives, methanol (B129727) has also been utilized, sometimes in the presence of an acid catalyst, to facilitate the reaction. zenodo.org

SolventBrominating AgentSubstrateYield (%)Reference
ChloroformBr₂3,4-Dimethoxyacetophenone84 lookchem.comzenodo.org
AcetonitrileNBS4'-Hydroxyacetophenone94 researchgate.net
DichloromethaneNBSAcetophenoneHigh Selectivity researchgate.net
MethanolBr₂/HClAcetophenone DerivativesGood zenodo.org

Temperature is a critical parameter in controlling the selectivity and rate of bromination reactions. Lower temperatures are often employed to enhance selectivity and prevent over-bromination or side reactions. For instance, the bromination of 4-hydroxyacetophenone with bromine in ether is conducted at 0°C. Conversely, some reactions require elevated temperatures to proceed at a reasonable rate; for example, the bromination of p-methoxyacetophenone can be carried out at 50°C in an aqueous phase or at reflux temperature when using copper(II) bromide. guidechem.com The α-bromination of acetophenone with NBS has been optimized at 80°C under microwave irradiation. researchgate.net

While not always explicitly stated for every procedure, conducting bromination reactions under an inert atmosphere, such as nitrogen or argon, is a standard practice in organic synthesis to prevent potential side reactions with atmospheric oxygen and moisture, especially when using sensitive reagents or catalysts.

TemperatureBrominating AgentSubstrateSignificanceReference
0°CBr₂4-HydroxyacetophenoneEnhances selectivity
Room TemperatureBr₂3,4-DimethoxyacetophenoneStandard condition lookchem.comzenodo.org
50°CBr₂p-MethoxyacetophenoneOptimized for aqueous phase guidechem.com
80°CNBSAcetophenoneOptimized for microwave synthesis researchgate.net
RefluxCuBr₂p-MethoxyacetophenoneRequired for this reagent guidechem.com

The stoichiometry of the brominating agent relative to the acetoveratrone substrate is a key factor in achieving high yields of the desired mono-brominated product and minimizing the formation of di- or poly-brominated byproducts. In many reported procedures for the bromination of acetophenone derivatives, a molar ratio of approximately 1:1 between the substrate and the brominating agent is employed. For instance, the synthesis of 2-bromo-4'-methoxyacetophenone (B141222) from p-methoxyacetophenone uses a 1:1 molar ratio of substrate to bromine, achieving a yield of 90.6%. guidechem.com A slight excess of the brominating agent, such as a 1:1.1 molar ratio of p-methoxyacetophenone to bromine, has also been used to drive the reaction to completion, resulting in a yield of over 94%. guidechem.com

In some cases, a larger excess of the brominating agent is used. For the bromination of p-methoxyacetophenone with copper(II) bromide, a molar ratio of 2.2:1 (CuBr₂:substrate) was found to be optimal. guidechem.com It is crucial to carefully control the stoichiometry, as an excess of the brominating agent can lead to the formation of undesired byproducts.

Catalytic Approaches in Bromination

Catalysis can enhance the efficiency and selectivity of bromination reactions. Acid catalysts are commonly employed in the α-bromination of ketones. The reaction proceeds through an acid-catalyzed enolization of the ketone, which then reacts with the electrophilic bromine. zenodo.org For example, the bromination of acetophenone derivatives with molecular bromine in methanol is facilitated by the presence of hydrochloric acid. zenodo.org

In reactions involving N-bromosuccinimide (NBS), catalysts are also utilized. The α-bromination of acetophenone with NBS can be effectively catalyzed by p-toluenesulfonic acid (p-TsOH). shodhsagar.com Another catalytic system involves the use of acidic aluminum oxide (Al₂O₃), which is believed to enhance the formation of the enol form of the substrate and promote the release of the bromonium ion from NBS. nih.gov

Mechanistic Insights into the Bromination Process

The bromination of 3,4-dimethoxyacetophenone can occur at two primary positions: on the aromatic ring via electrophilic aromatic substitution (EAS) or on the α-carbon of the acetyl group. The outcome of the reaction is highly dependent on the reaction conditions.

The aromatic ring of acetoveratrone is activated towards electrophilic substitution by the two electron-donating methoxy (B1213986) groups. These groups are ortho-, para-directing. The acetyl group, being an electron-withdrawing group, is a deactivator and a meta-director. The directing effects of the strongly activating methoxy groups generally dominate, favoring substitution at the positions ortho or para to them. In the case of 3,4-dimethoxyacetophenone, the 2, 5, and 6 positions are activated.

The mechanism for electrophilic aromatic bromination involves the attack of the electron-rich aromatic ring on an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity and yields the brominated product.

Alternatively, under different conditions, particularly with acid catalysis, the bromination can occur at the α-carbon of the acetyl group. This reaction proceeds through an acid-catalyzed enolization of the ketone. The enol form is electron-rich at the α-carbon and readily attacks the electrophilic bromine. This is a common pathway for the α-bromination of ketones. youtube.com The choice of reagents and reaction conditions, such as the presence of an acid catalyst, can therefore direct the bromination to either the aromatic ring or the α-position.

Alternative Synthetic Strategies

The synthesis of this compound, an important intermediate in organic synthesis, can be achieved through various methods beyond traditional approaches. These alternatives focus on employing different halogenating agents for improved selectivity and yield, as well as incorporating principles of green chemistry to enhance the environmental sustainability of the process.

Utilization of Various Halogenating Agents

The choice of a halogenating agent is a critical factor in the synthesis of this compound. Different reagents offer distinct advantages in terms of reactivity, selectivity, and reaction conditions. While elemental bromine in a solvent like chloroform is a traditional method, several other reagents are commonly employed. chemdad.comevitachem.com

N-Bromosuccinimide (NBS) is a versatile and milder brominating agent compared to elemental bromine. researchgate.netorganic-chemistry.org It is often used for the bromination of activated aromatic rings. The reaction can be catalyzed by Lewis bases or acids to enhance the electrophilicity of the bromine. researchgate.netorganic-chemistry.org

Benzyltrimethylammonium tribromide offers a solid, manageable alternative to liquid bromine. In a solvent mixture of dichloromethane and methanol, it can effectively brominate 1-(3,4-dimethoxyphenyl)ethanone at room temperature.

Hydrogen bromide (HBr) in conjunction with an oxidizing agent like hydrogen peroxide (H2O2) provides an in-situ method for generating bromine. nih.gov This approach avoids the direct handling of hazardous elemental bromine and is considered a greener alternative. nih.govacsgcipr.org

Cupric bromide (CuBr2) can also be used as a brominating agent. When refluxed with the starting material in a solvent like ethyl acetate (B1210297), it yields the desired α-bromoketone. researchgate.net

Halogenating AgentTypical Reaction ConditionsAdvantages
N-Bromosuccinimide (NBS)Can be used with various catalysts (e.g., Lewis acids/bases) in solvents like acetonitrile. researchgate.netorganic-chemistry.orgMilder reagent, often providing higher selectivity.
Benzyltrimethylammonium tribromideDichloromethane/methanol mixture at room temperature. Solid reagent, easier to handle than liquid bromine.
Hydrogen Bromide (HBr) / Hydrogen Peroxide (H2O2)Reaction is typically carried out in a suitable solvent. nih.govIn-situ generation of bromine, enhancing safety. nih.govacsgcipr.org
Cupric Bromide (CuBr2)Reflux in ethyl acetate. researchgate.netEffective for α-bromination of ketones.

Novel and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

For the synthesis of brominated aromatic ketones, green strategies include the use of safer solvents, recyclable catalysts, and alternative energy sources. researchgate.net For instance, visible-light-induced reactions using a photoreaction catalyst can provide a pathway for the synthesis of α-bromoaromatic ketones. google.com This method can offer high yield and selectivity for a single brominated product, avoiding the formation of dibrominated byproducts. google.com Such processes are considered part of a green chemical process due to their potential for lower energy consumption and reduced environmental impact. google.com The use of water as a solvent and air as an oxidant in related syntheses of aromatic ketones also highlights the trend towards more sustainable chemical production. chemistryviews.org

Purification and Isolation Techniques in Synthetic Procedures

Obtaining this compound in high purity is essential for its use in subsequent reactions. The primary methods for purification are recrystallization and chromatography.

Recrystallization Methods for Product Purity

Recrystallization is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent and then allowed to cool, causing the desired compound to crystallize while impurities remain in the solution. nih.gov The choice of solvent is crucial for efficient purification. For compounds structurally similar to this compound, solvents such as ethanol (B145695) and methanol have been successfully used for recrystallization. nih.govnih.gov The process typically involves filtering the hot solution to remove any insoluble matter, followed by slow cooling to promote the formation of pure crystals. The purified solid is then collected by filtration.

SolventRationale for Use
EthanolOften a good solvent for recrystallizing aromatic ketones, as seen with similar compounds. nih.gov
MethanolUsed for recrystallizing related hydroxy- and dimethoxy-substituted acetophenones. nih.gov

Chromatographic Separation Techniques (e.g., Column Chromatography)

When recrystallization is insufficient to achieve the desired purity, or if the product is obtained as an oil, column chromatography is a powerful purification method. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. google.com

A solution of the crude product is applied to the top of a column packed with silica gel, and a solvent or mixture of solvents (the eluent) is passed through the column. For the purification of α-bromoaromatic ketones, a common eluent system is a mixture of petroleum ether and ethyl acetate. google.com The polarity of the eluent can be adjusted to control the separation of the desired product from any impurities. Fractions are collected and analyzed (for example, by thin-layer chromatography) to identify those containing the pure compound. The solvent is then removed to yield the purified product. High-performance liquid chromatography (HPLC) can also be utilized for the analysis and separation of such compounds. sielc.com

Chromatographic TechniqueStationary PhaseMobile Phase ExamplePrinciple of Separation
Column ChromatographySilica GelPetroleum ether: Ethyl acetate (e.g., in a 10-16:1 ratio) google.comDifferential adsorption based on the polarity of the compounds.
HPLCNewcrom R1 (reverse phase)Acetonitrile, water, and an acid (e.g., phosphoric or formic acid). sielc.comPartitioning between a nonpolar stationary phase and a polar mobile phase.

Electrophilic Characteristics and Nucleophilic Susceptibility

The chemical persona of this compound is largely defined by its electrophilic nature, making it a prime target for nucleophilic attack at multiple sites. This reactivity stems from the electronic effects of the carbonyl and bromine substituents on the adjacent carbon atoms.

Reactivity of the α-Bromo-Ketone Moiety

The α-bromo-ketone functional group is a key driver of the compound's reactivity. The bromine atom, being electronegative, withdraws electron density from the α-carbon, making it electrophilic. This effect is amplified by the adjacent carbonyl group, which also withdraws electron density. Consequently, the α-carbon is highly susceptible to attack by a wide range of nucleophiles. This heightened reactivity makes α-bromo ketones valuable intermediates in the synthesis of more complex molecules.

Role of the Carbonyl Group in Electrophilic Attack

The carbonyl group plays a crucial role in the electrophilic character of this compound. The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. libretexts.org This polarization renders the carbonyl carbon an electrophilic center, susceptible to nucleophilic addition reactions. libretexts.org Electrophiles, in turn, tend to attack the carbonyl oxygen. libretexts.org The presence of the electron-donating methoxy groups on the benzene (B151609) ring can modulate the electrophilicity of the carbonyl carbon through resonance.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is a good leaving group, facilitating a variety of nucleophilic substitution reactions. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups.

Intermolecular Nucleophilic Substitution Pathways

This compound readily undergoes intermolecular nucleophilic substitution, where an external nucleophile displaces the bromide ion. perlego.comchemguide.co.ukmasterorganicchemistry.com This reaction pathway is central to the synthesis of various heterocyclic compounds. For instance, it is a key precursor in the synthesis of quinoxalines through condensation with o-phenylenediamines. libretexts.org Similarly, it reacts with thioamides or thioureas to form thiazole (B1198619) rings. The synthesis of benzofurans can also be achieved through reactions with substituted phenols. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion in a single concerted step. basicmedicalkey.com

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions
ReactantProduct TypeReaction Conditions
o-phenylenediamineQuinoxalineTypically in a suitable solvent, sometimes with a catalyst. libretexts.org
Thioamide/ThioureaThiazoleOften in a refluxing solvent like ethanol.
Substituted Phenol (B47542)Benzofuran (B130515)Usually in the presence of a base.

Intramolecular Cyclization Reactions Facilitated by Bromine Reactivity

The reactivity of the bromine atom also facilitates intramolecular cyclization reactions, leading to the formation of various fused ring systems. While specific examples involving this compound are not extensively documented in readily available literature, the general principles of such reactions are well-established for structurally similar α-bromo ketones. These reactions typically involve a nucleophilic moiety within the same molecule that can attack the electrophilic α-carbon, displacing the bromine and forming a new ring. The feasibility and outcome of these cyclizations are highly dependent on the nature of the tethered nucleophile and the length and flexibility of the linking chain.

Reduction Reactions of the Ketone Functionality

The ketone functionality in this compound can be readily reduced to a secondary alcohol using various reducing agents. evitachem.com This transformation is a common and important reaction in organic synthesis.

Hydride-based reducing agents are most commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of ketones to alcohols. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it is less selective. The general mechanism for these reductions involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during the workup to yield the alcohol.

Table 2: Common Reducing Agents for Ketone Reduction
Reducing AgentAbbreviationTypical Reaction ConditionsProduct
Sodium borohydrideNaBH₄Methanol or ethanol as solvent, often at room temperature. evitachem.com1-(2-Bromo-3,4-dimethoxyphenyl)ethanol
Lithium aluminum hydrideLiAlH₄Anhydrous ether or THF as solvent, followed by aqueous workup.1-(2-Bromo-3,4-dimethoxyphenyl)ethanol

The choice of reducing agent can be critical in multifunctional molecules to achieve selective reduction of the ketone without affecting other functional groups.

Condensation Reactions with Nitrogen and Other Nucleophiles

The carbonyl group of this compound is a key site for condensation reactions, particularly with nitrogen-based nucleophiles. These reactions lead to the formation of new carbon-nitrogen bonds and are fundamental in the synthesis of a wide array of derivatives, including imines, amides, and various heterocyclic systems.

Imines , also known as Schiff bases, are formed through the reaction of the ketone with a primary amine. This reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. redalyc.orgnih.gov The formation of the imine is a reversible process, and to drive the reaction to completion, the water byproduct is often removed, for instance, by using a Dean-Stark apparatus or a drying agent. nih.gov The general reaction involves the formation of a carbinolamine intermediate which then dehydrates to form the C=N double bond of the imine.

Amide synthesis from a ketone like this compound is not a direct condensation reaction. However, amides can be formed through multi-step synthetic sequences. One potential pathway involves the conversion of the ketone to an oxime, followed by a Beckmann rearrangement. More direct, though advanced, methods for amide formation from ketones are being developed, sometimes involving umpolung (polarity reversal) strategies or oxidative amidation protocols under specific catalytic conditions. researchgate.net For instance, α-bromo ketones can be starting points for more complex transformations that ultimately yield amide structures. nih.gov

The presence of an α-bromo substituent makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. A prominent example is its use in the synthesis of imidazo[1,2-a]pyridines, a class of fused bicyclic heterocycles with significant applications in medicinal chemistry. nih.govrsc.orgnih.gov

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold typically involves the reaction of an α-haloketone with a 2-aminopyridine (B139424) derivative. researchgate.net This reaction, often referred to as the Tschitschibabin (or Chichibabin) reaction for imidazopyridine synthesis, proceeds in two main steps:

N-Alkylation: The nucleophilic nitrogen of the pyridine (B92270) ring in 2-aminopyridine attacks the electrophilic carbon bearing the bromine atom in this compound, leading to the formation of a pyridinium (B92312) salt intermediate.

Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, resulting in the formation of the fused aromatic imidazo[1,2-a]pyridine ring system.

This reaction provides a direct and efficient route to highly substituted imidazopyridines, where the 3,4-dimethoxyphenyl moiety from the ketone is incorporated at the 2-position of the heterocyclic core. nih.gov

Influence of Aromatic Ring Substituents on Reactivity

The substituents on the phenyl ring of this compound—specifically the two methoxy groups—exert a significant influence on the reactivity of both the aromatic ring and the ketone functional group.

The methoxy group (–OCH₃) is a classic example of a substituent that exhibits dual electronic effects: an electron-withdrawing inductive effect and a more powerful electron-donating resonance effect. stackexchange.comlibretexts.org

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it pulls electron density away from the aromatic ring through the sigma (σ) bond. This is an electron-withdrawing effect. stackexchange.com

Resonance Effect (+R or +M): The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic pi (π) system. This donation of electron density into the ring is a powerful electron-donating effect. stackexchange.comlibretexts.org

In this compound, the two methoxy groups are located at positions 3 and 4 relative to the acetyl group. These groups increase the electron density of the aromatic ring. This has several consequences for the molecule's reactivity:

Reactivity of the Carbonyl Group: The electron-donating nature of the methoxy groups can slightly decrease the electrophilicity of the carbonyl carbon. By pushing electron density into the ring and, by extension, towards the acetyl group, they make the carbonyl carbon slightly less positive and therefore less reactive towards nucleophiles compared to an unsubstituted acetophenone. doi.org However, this effect is often subtle and can be overridden by other reaction conditions.

Reactivity in Nucleophilic Aromatic Substitution: For reactions involving nucleophilic attack directly on the aromatic ring (which are generally difficult unless strongly activated by electron-withdrawing groups), the electron-donating methoxy groups would decrease the ring's susceptibility to such an attack. nih.govresearchgate.net

Reactivity in Electrophilic Aromatic Substitution: Conversely, the high electron density makes the aromatic ring highly activated towards electrophilic aromatic substitution. However, the existing substitution pattern already fills most of the reactive positions.

The interplay of these electronic effects is crucial in determining the rates and selectivity of reactions involving this compound.

Resonance Stabilization of Reaction Intermediates

The reactivity of this compound is significantly influenced by the electronic properties of its substituents, which in turn affect the stability of any charged intermediates formed during a reaction. The stability of these intermediates, such as carbocations in electrophilic aromatic substitution or tetrahedral intermediates in nucleophilic acyl substitution, is often enhanced through the delocalization of charge via resonance. The interplay between the electron-withdrawing acetyl and bromo groups and the electron-donating methoxy groups dictates the extent of this stabilization.

In electrophilic aromatic substitution (EAS) reactions, the attack of an electrophile on the benzene ring leads to the formation of a carbocation intermediate known as an arenium ion or Wheland intermediate. kiku.dksaskoer.ca The stability of this intermediate is crucial as its formation is the rate-determining step of the reaction. libretexts.orgstudyraid.com Substituents that can delocalize the positive charge through resonance will stabilize the Wheland intermediate and thus increase the reaction rate. openstax.orgmasterorganicchemistry.com

The substituents on the aromatic ring of this compound exert competing electronic effects:

Methoxy Groups (-OCH₃): Located at the C3 and C4 positions, these are strong electron-donating groups due to their +M (mesomeric or resonance) effect. The lone pairs on the oxygen atoms can be delocalized into the aromatic ring, which is a powerful stabilizing influence on an adjacent carbocation. quora.comdoubtnut.com

Acetyl Group (-COCH₃): This group is strongly electron-withdrawing through both a -I (inductive) effect and a -M (resonance) effect. It deactivates the aromatic ring towards electrophilic attack by pulling electron density out of the π-system. libretexts.orgstudyraid.com

When considering electrophilic attack, the positions ortho and para to the strongly activating methoxy groups are the most likely sites. For instance, attack at the C6 position (ortho to the C3-methoxy and para to the C4-methoxy) would generate a Wheland intermediate where the positive charge can be effectively delocalized onto the oxygen atoms of both methoxy groups. This extensive resonance stabilization makes the formation of this intermediate particularly favorable.

Conversely, the acetyl group deactivates the ring, especially at the ortho and para positions relative to itself, by placing a partial positive charge on those carbons, which would repel an incoming electrophile. libretexts.org This makes electrophilic attack at the C5 position (meta to the acetyl group) more likely than at other positions influenced by the acetyl group's deactivating nature.

Table 1: Influence of Substituents on the Stability of Reaction Intermediates of this compound
SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Effect on Carbocation Intermediate Stability (EAS)
-BrC2Electron-withdrawingElectron-donating (weak)Deactivating, but can stabilize ortho/para charge
-OCH₃C3Electron-withdrawing (weak)Electron-donating (strong)Strongly stabilizing, especially for ortho/para charge
-OCH₃C4Electron-withdrawing (weak)Electron-donating (strong)Strongly stabilizing, especially for ortho/para charge
-COCH₃C1Electron-withdrawingElectron-withdrawing (-M)Strongly destabilizing

Applications of 1 2 Bromo 3,4 Dimethoxyphenyl Ethanone As a Key Synthetic Building Block

Role in the Synthesis of Advanced Organic Molecules

The utility of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone extends across multiple sectors of the chemical industry, where it is employed as a key intermediate for high-value products.

This compound is a pivotal intermediate in the synthesis of various heterocyclic scaffolds that form the core of many pharmaceutically active compounds. The α-bromo ketone moiety is particularly reactive, enabling the construction of five- and six-membered rings that are prevalent in medicinal chemistry. Research has demonstrated its application in creating molecules with significant biological activity, including potential anticancer and antimicrobial agents. nih.govnih.govnih.gov For instance, it serves as a precursor for substituted thiazoles, imidazopyridines, and benzofurans, which are investigated for their therapeutic potential. nih.govnih.govnih.gov The dimethoxyphenyl group is a common feature in many bioactive molecules, and its presence in this starting material facilitates the synthesis of analogues of known drugs or novel chemical entities for drug discovery programs. nih.gov

Table 1: Pharmaceutical Scaffolds Derived from this compound
Derived Heterocyclic ScaffoldPotential Therapeutic ApplicationKey Synthetic Reaction
ThiazolesAnticancer, Antimicrobial nih.govnih.govHantzsch Thiazole (B1198619) Synthesis
Imidazo[1,2-a]pyridinesAnti-mycobacterial nih.govCondensation with 2-aminopyridines
BenzofuransAnticancer nih.govReaction with phenols followed by cyclization

Beyond pharmaceuticals, this compound is utilized as an intermediate in the synthesis of agrochemicals and other specialty chemicals. evitachem.com The development of novel pesticides and herbicides often relies on heterocyclic chemistry, and this compound provides a convenient entry point to various molecular frameworks. Its role as a versatile building block allows for the creation of structurally diverse libraries of compounds that can be screened for desired biological or material properties, underscoring its importance in the broader chemical industry. evitachem.com

Formation of Diverse Chemical Skeletons

The reactivity of this compound allows chemists to forge a variety of carbon and heterocyclic frameworks, leading to molecules with distinct three-dimensional shapes and properties.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. researchgate.net They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. researchgate.netnih.gov this compound can serve as the acetophenone component in this reaction, condensing with various substituted benzaldehydes to produce a library of novel chalcone (B49325) derivatives. The α,β-unsaturated ketone system in the resulting chalcones is a valuable functional group for further chemical modifications. uomphysics.net

Table 2: General Synthesis of Chalcones via Claisen-Schmidt Condensation
Reactant 1 (Ketone)Reactant 2 (Aldehyde)Product Class
This compoundSubstituted Benzaldehyde (R-CHO)Chalcone Analogues

The α-bromo ketone functionality is instrumental in the synthesis of nitrogen-containing heterocycles. Two prominent examples are the formation of thiazoles and imidazopyridines.

Thiazoles: The Hantzsch thiazole synthesis is a classic method that involves the condensation of an α-haloketone with a thioamide or thiourea. nih.gov Using this compound in this reaction leads directly to the formation of highly substituted thiazole rings, which are core structures in many biologically active compounds. nih.govnih.gov

Imidazopyridines: The imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry, can be readily synthesized by reacting an α-haloketone with a 2-aminopyridine (B139424) derivative. nih.govgoogle.com This condensation reaction provides a straightforward route to this important bicyclic heterocycle, which is found in numerous therapeutic agents. rsc.org

Table 3: Synthesis of Nitrogen-Containing Heterocycles
Target HeterocycleCo-reactantGeneral Reaction Name/Type
ThiazoleThioamide or ThioureaHantzsch Thiazole Synthesis
Imidazo[1,2-a]pyridine2-AminopyridineCyclocondensation

Benzofuran (B130515) is another significant heterocyclic system found in many natural products and synthetic compounds with diverse biological activities. mdpi.com A common strategy for synthesizing substituted benzofurans involves the reaction of an α-haloketone with a substituted phenol (B47542) or salicylaldehyde (B1680747) derivative. The initial step is typically an O-alkylation of the phenol to form an α-aryloxyketone intermediate. This intermediate then undergoes an intramolecular cyclization, often under acidic conditions, to furnish the benzofuran ring system. researchgate.netorganic-chemistry.org This pathway allows the structural complexity of this compound to be incorporated into novel benzofuran analogues.

Design and Synthesis of Structurally Related Compounds

Strategic Functional Group Interconversions

This compound is a versatile scaffold for synthetic chemists due to its array of reactive sites that allow for strategic functional group interconversions (FGIs). The three primary functional groups—the aryl bromide, the ketone, and the methoxy (B1213986) ethers—can be selectively manipulated to generate a diverse library of derivatives.

The Aryl Bromide : The bromine atom on the aromatic ring is a key functional group for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at this position, introducing alkyl, aryl, or alkynyl substituents. This allows for the extension of the molecular framework and the synthesis of more complex aromatic structures.

The α-Bromoketone : The bromomethyl ketone moiety is a powerful electrophile. As discussed previously, it readily reacts with nucleophiles. Beyond amines, it can react with thiols to form thioethers, with carboxylates to form esters, and with various carbon nucleophiles. This reactivity is central to its role in the synthesis of heterocyclic compounds such as thiazoles and imidazoles. For instance, the Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.

The Ketone Carbonyl : The carbonyl group can undergo a wide range of transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), which can then be further functionalized. It can also serve as an electrophile in aldol (B89426) condensations or react with Grignard reagents to introduce new carbon substituents. Conversion to an oxime or hydrazone provides a gateway to further nitrogen-containing derivatives. researchgate.net

The Methoxy Ethers : The two methoxy groups on the phenyl ring can be cleaved under strongly acidic conditions (e.g., with HBr) to yield the corresponding dihydroxy-substituted phenylethanone. These resulting phenol groups can then be re-alkylated or acylated, providing another avenue for structural diversification.

These interconversions are not always isolated; multi-step, one-pot sequences can be designed to rapidly build molecular complexity from the simple starting block of this compound.

Exploration of Structure-Reactivity Relationships in Derivatives

The synthesis of derivatives from this compound is often driven by the need to understand how specific structural features influence the chemical reactivity or biological activity of the resulting molecules. By systematically modifying the parent structure and evaluating the properties of the analogues, researchers can establish clear structure-reactivity relationships (SRRs) or structure-activity relationships (SARs).

For example, the bromoacetophenone core is a common starting point for synthesizing libraries of compounds for biological screening. The reaction of various bromoacetophenones with different reagents allows for the introduction of diverse functional groups, whose electronic and steric properties can be correlated with changes in activity. A study on 2,4-dihydroxyacetophenone derivatives, for instance, involved the synthesis of a series of bis-Schiff bases which were then tested as inhibitors of phosphodiesterase (PDE) enzymes. nih.gov The results showed that the nature and position of substituents on the aromatic rings significantly impacted the inhibitory potency against PDE-1 and PDE-3. nih.gov

Table 2. Examples of Acetophenone Derivatives and Their Studied Applications
Core StructureDerivative Class SynthesizedPurpose of Derivatization / Application StudiedReference
2-Bromo-4'-methoxyacetophenone (B141222)Thiazole-substituted hydrazonesIntermediate for compounds with potential antibacterial and anti-inflammatory activity. researchgate.net
2,4-Dihydroxyacetophenonebis-Schiff basesScreening for phosphodiesterase (PDE-1 and -3) inhibitory activity. nih.gov
p-MethoxyacetophenoneBrominated intermediateKey intermediate in the multi-step synthesis of the drug Raloxifene. guidechem.com
2'-AminoacetophenonesIsatinsDevelopment of metal-free, one-pot synthesis methodologies for heterocyclic compounds. nih.gov

In the context of this compound, a systematic exploration could involve:

Varying the Nucleophile: Reacting the α-bromo position with a series of amines, thiols, or other nucleophiles with different electronic properties and steric bulk to see how this affects the stability or subsequent reactivity of the product.

Such studies are fundamental in fields like medicinal chemistry and materials science, where fine-tuning molecular structure is essential for optimizing the function of the final compound. The inherent reactivity of this compound makes it an excellent platform for these systematic explorations.

Computational and Theoretical Studies on 1 2 Bromo 3,4 Dimethoxyphenyl Ethanone and Its Derivatives

Spectroscopic Property Prediction from Computational Models

Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Studies

Theoretical calculations, primarily using DFT methods like B3LYP with various basis sets, are employed to predict the vibrational frequencies (IR) and chemical shifts (NMR) of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone.

Infrared (IR) Spectroscopy: The theoretical IR spectrum is calculated by determining the harmonic vibrational frequencies of the molecule's optimized geometry. These calculations can predict the positions of characteristic absorption bands. For substituted acetophenones, key vibrational modes include:

C=O Stretching: The carbonyl group (C=O) stretch is a strong, prominent band, typically predicted in the 1680-1700 cm⁻¹ region. The electronic effects of the bromine and dimethoxy substituents on the aromatic ring influence the exact frequency.

Aromatic C=C Stretching: Vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ range.

C-H Stretching: Aromatic and methyl C-H stretching vibrations are predicted at higher frequencies, typically above 3000 cm⁻¹ and around 2900-3000 cm⁻¹, respectively.

C-O Stretching: The methoxy (B1213986) groups' C-O stretching vibrations are anticipated in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-Br Stretching: The carbon-bromine stretching vibration is expected at a lower frequency, typically in the 600-700 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts.

¹H NMR: Theoretical calculations predict the chemical shifts for the protons in the molecule. The aromatic protons are expected to appear in the δ 7.0-8.0 ppm range, with their exact shifts influenced by the positions of the bromo and dimethoxy groups. The protons of the two methoxy groups would be predicted as singlets, likely at slightly different chemical shifts due to their electronic environments. The acetyl methyl protons are anticipated as a singlet further upfield.

¹³C NMR: Calculations can predict the chemical shifts for each carbon atom. The carbonyl carbon is characteristically found far downfield (δ > 190 ppm). The aromatic carbons' shifts are influenced by the electronegativity and resonance effects of the substituents. The methoxy and methyl carbons would appear at the higher field end of the spectrum.

A summary of typical predicted values for similar structures is presented below.

Spectroscopic Data Predicted Vibrational Frequencies / Chemical Shifts
IR (cm⁻¹)
C=O Stretch1685 - 1705
Aromatic C=C Stretch1450 - 1610
C-O Stretch (Asymmetric)1250 - 1280
C-O Stretch (Symmetric)1020 - 1050
C-Br Stretch650 - 680
¹H NMR (ppm)
Aromatic H7.20 - 7.80
Methoxy H (-OCH₃)3.80 - 4.00
Acetyl H (-CH₃)2.50 - 2.70
¹³C NMR (ppm)
Carbonyl C (C=O)> 195
Aromatic C110 - 155
Methoxy C (-OCH₃)55 - 65
Acetyl C (-CH₃)25 - 35

Validation against Experimental Spectroscopic Data

The accuracy of theoretical models is established by comparing the calculated spectroscopic data with experimental results. Scaling factors are often applied to the calculated vibrational frequencies to correct for anharmonicity and limitations in the theoretical model.

Comparison of Theoretical and Experimental Data:

IR Spectroscopy: For related bromoacetophenone isomers, DFT calculations have shown good agreement between the observed and calculated vibrational frequencies. For example, the C-Br stretching vibration experimentally observed around 660 cm⁻¹ aligns well with theoretical predictions.

NMR Spectroscopy: Experimental ¹H NMR data for this compound shows signals at approximately δ 7.63 (s, 1H), 7.57 (d, J=2.1Hz, 1H), 6.94 (d, J=8.4Hz, 1H), 4.43 (s, 2H), and 3.98 (s, 6H). chemicalbook.com Theoretical calculations using the GIAO method generally reproduce these chemical shifts and their relative ordering with a high degree of correlation, confirming the structural assignment.

The following table provides a comparison of typical theoretical predictions with available experimental data for this compound and closely related compounds.

Parameter Theoretical Prediction Range Experimental Value
¹H NMR (ppm)
Aromatic Protons7.0 - 8.06.94 - 7.63 chemicalbook.com
Methoxy Protons3.8 - 4.03.98 chemicalbook.com
Acetyl Protons2.5 - 2.7Not explicitly stated, but CH₂Br is at 4.43 chemicalbook.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This indicates that this site is the most likely to interact with electrophiles or act as a hydrogen bond acceptor.

Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential is generally found around the hydrogen atoms.

Green Regions (Neutral Potential): These areas represent neutral or nonpolar regions of the molecule.

The MEP map for this compound would highlight the carbonyl oxygen as the primary site for electrophilic interaction. The analysis of MEP surfaces is crucial for understanding intermolecular interactions and predicting how the molecule will engage with other reagents.

Molecular Region Electrostatic Potential Predicted Reactivity
Carbonyl OxygenHighly Negative (Red)Site for Electrophilic Attack, Hydrogen Bonding
Aromatic RingVariable (influenced by substituents)Potential for Electrophilic Aromatic Substitution
Hydrogen AtomsPositive (Blue)Susceptible to Nucleophilic Interaction

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E⁽²⁾) associated with these interactions is a measure of the extent of delocalization and its contribution to the molecule's stability.

For this compound, key NBO interactions include:

Intramolecular Hyperconjugation: Significant delocalization occurs from the lone pairs of the oxygen atoms (in the methoxy and carbonyl groups) and the bromine atom to the antibonding π* orbitals of the aromatic ring. These interactions, particularly n → π*, contribute significantly to the stability of the molecule.

Resonance Effects: The delocalization of electron density from the methoxy groups into the aromatic ring and the electron-withdrawing effect of the acetyl and bromo groups can be quantified. The stabilization energies reveal the extent of these electronic interactions.

Charge Distribution: NBO analysis also provides natural atomic charges, which offer a more refined picture of the charge distribution compared to other methods like Mulliken population analysis. This information helps in understanding the polarity of bonds and the reactivity of different atomic sites.

The most significant interactions are typically the delocalization of lone pair electrons from the oxygen and bromine atoms into the π-system of the benzene ring.

Donor NBO Acceptor NBO Interaction Type Significance
LP (O) of -OCH₃π* (C=C) of ringn → πElectron donation, ring activation
LP (O) of C=Oπ (C=C) of ringn → πConjugation, stabilization
LP (Br)π (C=C) of ringn → πWeak electron donation, resonance
π (C=C) of ringπ (C=O)π → π*Conjugation, charge delocalization

Advanced Analytical Methodologies for Synthetic Verification and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopy is fundamental to the characterization of newly synthesized molecules. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule. While specific experimental data for 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methoxy (B1213986) groups, and the acetyl methyl group. The two aromatic protons would appear as doublets due to coupling with each other. The chemical shifts of the methoxy and acetyl protons would appear as singlets in the upfield region. For the related compound 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, characteristic signals appear at δ 7.63 (s, 1H), 7.57 (d, J=2.1Hz, 1H), 6.94 (d, J=8.4Hz, 1H), 4.43 (s, 2H), and 3.98 (s, 6H). chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. It would show distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to the bromo and methoxy substituents), the methoxy carbons, and the acetyl methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR AssignmentPredicted Shift (δ, ppm)Multiplicity
Aromatic-HAr-H~7.0-7.5Doublet
Aromatic-HAr-H~6.9-7.2Doublet
Methoxy-H-OCH₃~3.9Singlet
Methoxy-H-OCH₃~3.8Singlet
Acetyl-H-COCH₃~2.6Singlet
¹³C NMR AssignmentPredicted Shift (δ, ppm)
Carbonyl-CC=O~197
Aromatic-CC-Br~115
Aromatic-CC-COCH₃, C-OCH₃~120-155
Methoxy-C-OCH₃~56
Acetyl-C-COCH₃~26-32

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the ketone carbonyl group.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H StretchMethoxy and Acetyl Groups
~1680C=O StretchAromatic Ketone
~1600, ~1500C=C StretchAromatic Ring
~1260, ~1020C-O StretchAryl Ether
~600-500C-Br StretchAryl Bromide

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. It also provides structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) for this compound (C₁₀H₁₁BrO₃) would be observed at m/z corresponding to its molecular weight. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. libretexts.orgmiamioh.edu

Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the acetyl group to form a stable acylium ion.

Loss of a bromo radical: Cleavage of the C-Br bond.

Cleavage of ether bonds: Loss of methyl or methoxy groups.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the target compound in a complex mixture and for assessing its purity. The compound is first separated from impurities on an LC column, and the eluent is then introduced into the mass spectrometer, which confirms the molecular weight of the main peak, verifying its identity. umb.edu This method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine precise bond lengths, bond angles, and crystal packing information.

Table 3: Crystal Data for the Analogous Compound 2-Bromo-1-(4-methoxyphenyl)ethanone

ParameterValue
Chemical FormulaC₉H₉BrO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7360 (15)
b (Å)12.441 (3)
c (Å)10.048 (2)
β (°)111.42 (3)
Volume (ų)900.3 (4)
Z4
Data obtained for the structural analog 2-Bromo-1-(4-methoxyphenyl)ethanone. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for both qualitative and quantitative analysis during a synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction. By spotting the reaction mixture on a silica (B1680970) plate and eluting it with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. The relative retention factor (Rf) values help in identifying the components.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for determining the purity of the final product. Using a reverse-phase column (e.g., C18), the compound can be separated from any unreacted starting materials or byproducts. sielc.com The area under the peak corresponding to the product in the chromatogram is proportional to its concentration, allowing for a precise purity assessment, often exceeding 95% for purified compounds. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is another powerful tool. It separates components in the gas phase before detection by mass spectrometry. However, for some molecules, high temperatures in the GC inlet can cause degradation or rearrangement, potentially complicating the analysis. atu.ie

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable tool for the synthetic verification and purity assessment of this compound. Its application is crucial for separating the target compound from starting materials, such as 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone), brominating agents, and potential byproducts. Reversed-phase HPLC is a commonly employed mode for this analysis.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the presence of the polar methoxy and carbonyl groups, as well as the nonpolar aromatic ring and the bromine atom, this compound exhibits moderate polarity, allowing for good retention and separation on a C18 column. studyraid.com

The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the composition adjusted to achieve optimal separation. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for resolving complex mixtures containing compounds with a wide range of polarities. Detection is typically carried out using a UV-Vis spectrophotometer, as the aromatic ring and carbonyl group in the molecule are strong chromophores. studyraid.com The maximum absorbance wavelength (λmax) for quantification is usually set around 245 nm to 280 nm. studyraid.comnih.gov

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and injected into the HPLC system. This allows for the tracking of the disappearance of the starting material and the appearance of the product, thereby determining the reaction's endpoint and providing insights into its kinetics.

Below is an interactive data table summarizing typical HPLC parameters for the analysis of this compound.

ParameterValue
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm
Injection Volume 10 µL
Expected Retention Time 5-10 min

This data is illustrative and may vary based on the specific instrument and conditions.

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of this compound, particularly for assessing its purity and for monitoring the progress of its synthesis. GC is well-suited for volatile and thermally stable compounds, and this analyte can be analyzed by this method, often with derivatization to enhance volatility if necessary, though it is generally not required for this class of compounds.

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, transports the vaporized analytes through the column. Separation is achieved based on the differential partitioning of the compounds between the stationary phase and the mobile gas phase. The choice of the stationary phase is critical, with non-polar or moderately polar columns, such as those with a phenyl polysiloxane-based stationary phase, being suitable for the separation of halogenated and aromatic compounds.

A temperature programming method, where the column temperature is gradually increased, is typically employed to ensure the efficient elution of compounds with different boiling points. This allows for the separation of the starting material, acetoveratrone, from the higher-boiling brominated product. The detector of choice is often a Flame Ionization Detector (FID) due to its high sensitivity to organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the mass-to-charge ratio of the fragmented ions. GC-MS provides structural information that unequivocally confirms the identity of the synthesized compound.

Reaction monitoring with GC involves the analysis of aliquots from the reaction mixture over time. This provides valuable data on the consumption of reactants and the formation of the product and any volatile byproducts, aiding in the optimization of reaction conditions.

The following interactive data table outlines typical GC parameters for the analysis of this compound.

ParameterValue
Column DB-5 or equivalent (5% phenyl-polysiloxane)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

This data is illustrative and may vary based on the specific instrument and conditions.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of α-bromo aromatic ketones often involves the use of hazardous reagents like molecular bromine and chlorinated solvents. Future research is sharply focused on developing greener, safer, and more efficient alternatives for the synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone from its precursor, 3,4-dimethoxyacetophenone.

A primary area of development is the replacement of elemental bromine with more sustainable brominating agents. Eco-friendly alternatives such as bromide-bromate salt mixtures are gaining traction. These salts, upon acidification, generate the reactive brominating species in situ, often in aqueous media, which minimizes the use of volatile organic solvents and reduces hazardous waste. Another prominent green alternative is N-Bromosuccinimide (NBS), a solid reagent that is easier and safer to handle than liquid bromine. Mechanochemical methods, which utilize mechanical force (e.g., grinding) to drive reactions, are also being explored. Combining NBS with a catalyst like p-toluenesulfonic acid in a solvent-free grinding process represents a significant step towards waste reduction and improved energy efficiency.

The table below summarizes emerging sustainable bromination methods applicable to the synthesis of the target compound.

MethodBrominating Agent/SystemKey AdvantagesPotential Research Focus
Aqueous BrominationBromide-Bromate Salts (e.g., NaBr/NaBrO3)Eliminates hazardous organic solvents; benign salt byproducts.Optimization of pH and reaction conditions for 3,4-dimethoxyacetophenone.
Solid-State SynthesisN-Bromosuccinimide (NBS)Safer handling; reduced solvent use; high atom economy.Exploration of catalytic systems to improve reaction rates and selectivity.
MechanochemistryNBS/Catalyst (Grinding)Solvent-free; energy-efficient; rapid reaction times.Scalability of the process and catalyst recycling.
In Situ GenerationHBr/H2O2 or NaOCl/HBrAvoids storage and transport of molecular bromine; enhanced safety.Integration with continuous flow systems for industrial-scale production.

Exploration of Novel Catalytic Systems for Transformations

The bromine atom on the aromatic ring of this compound is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. Future research will heavily invest in novel catalytic systems to exploit this reactivity, moving beyond classical methods to more sophisticated and efficient technologies.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are well-established but continue to evolve. Emerging research focuses on developing more active and robust catalyst systems with lower catalyst loadings (down to mol% or even ppm levels) and milder reaction conditions. The use of advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is key to improving catalyst stability and efficiency for reactions involving functionalized substrates like the target compound.

Copper-catalyzed reactions are emerging as a cost-effective and sustainable alternative to palladium-based systems for certain transformations. One-pot, multi-component reactions catalyzed by copper to build complex heterocyclic structures from 2-bromoacylarenes are a promising area of investigation.

Photoredox catalysis represents a paradigm shift in synthetic chemistry. This technology uses visible light to drive chemical reactions under extremely mild conditions. For a substrate like this compound, photoredox catalysis opens new avenues for C-H functionalization, carboxylation, and cross-coupling reactions that are often not feasible with traditional thermal methods. Dual catalytic systems that combine a photoredox catalyst with a transition metal (e.g., nickel or palladium) are particularly powerful, enabling challenging cross-coupling reactions of aryl bromides with a wide range of partners.

The table below outlines key features of these emerging catalytic systems.

Catalytic SystemKey FeaturesPotential Transformations for this compound
Advanced Palladium CatalysisLow catalyst loading, high turnover numbers, broad functional group tolerance.Suzuki (C-C), Buchwald-Hartwig (C-N), Heck (C-C), Carbonylation (C-CO).
Copper CatalysisCost-effective, sustainable, unique reactivity in annulation reactions.Ullmann coupling, synthesis of N-heterocycles, multicomponent reactions.
Photoredox/Dual CatalysisUses visible light, extremely mild conditions, generates radical intermediates.C-H arylation, cross-electrophile coupling, carboxylation, trifluoromethylation.

Advanced Computational Studies for Predictive Synthesis and Reactivity

The integration of computational chemistry into synthetic planning is a rapidly growing field that promises to accelerate discovery and optimization. For this compound, advanced computational studies, particularly those using Density Functional Theory (DFT), are poised to provide unprecedented insight into its synthesis and reactivity.

DFT calculations can be used to model the electronic and structural properties of the molecule, including parameters like HOMO-LUMO energy gaps, ionization potential, and electron affinity. This information is crucial for predicting the molecule's reactivity in various chemical environments. For instance, computational analysis can determine the most likely sites for nucleophilic or electrophilic attack, guiding the design of selective transformations.

Furthermore, computational modeling is becoming indispensable for elucidating complex reaction mechanisms. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can understand why certain catalysts are effective, predict reaction outcomes, and rationally design improved catalytic systems. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources. Future work will likely involve using machine learning algorithms trained on computational and experimental data to predict the optimal conditions for synthesizing and functionalizing this and other substituted aromatic ketones.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing is revolutionizing the pharmaceutical and fine chemical industries. The synthesis and transformation of this compound are well-suited for integration with these modern platforms.

Flow chemistry utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and enhanced safety, particularly for hazardous reactions like bromination. The in situ generation of bromine from safer precursors can be seamlessly integrated into a flow setup, minimizing risk. The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, preventing thermal runaways in exothermic processes.

Automated synthesis platforms combine robotics with flow chemistry or automated batch reactors to perform multi-step syntheses with minimal human intervention. These platforms can accelerate the discovery of new derivatives of this compound by systematically varying reaction partners and conditions in a high-throughput manner. The integration of real-time analytical techniques allows for rapid optimization and data collection, significantly shortening development timelines. The future will see the development of fully automated, end-to-end processes for the synthesis and subsequent functionalization of key intermediates like the target compound, enabling on-demand production and rapid library synthesis.

Q & A

(Basic) What are the recommended spectroscopic techniques for characterizing 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone?

Answer:

  • NMR Spectroscopy : Analyze aromatic proton splitting patterns to confirm substitution positions. The electron-donating methoxy groups deshield adjacent protons, while bromine induces distinct splitting due to its electronegativity .
  • IR Spectroscopy : Identify the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and O–CH₃ vibrations at ~2850 cm⁻¹ .
  • Mass Spectrometry : Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., [M]⁺) and fragmentation patterns. For example, loss of Br (∼80 Da) or methoxy groups (∼15 Da) can confirm substituents .

(Basic) What synthetic routes are feasible for preparing this compound?

Answer:

  • Step 1 : Start with 3,4-dimethoxyacetophenone. Use Friedel-Crafts acylation to introduce the acetyl group if not already present.
  • Step 2 : Brominate the aromatic ring via electrophilic substitution. The methoxy groups direct bromination to the ortho/para positions. Control reaction conditions (e.g., FeBr₃ catalyst, 0–25°C) to achieve regioselectivity .
  • Step 3 : Purify using column chromatography (silica gel, hexane/ethyl acetate) and validate purity via HPLC or melting point analysis (compare to literature values, e.g., 128°C for analogs) .

(Advanced) How can X-ray crystallography resolve structural ambiguities in brominated dimethoxyphenyl ethanones?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo/Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation in solvents like ethanol .
  • Refinement : Employ SHELX software (e.g., SHELXL) for structure solution. Refinement parameters (R-factor < 0.05) ensure accuracy. For example, monoclinic systems (space group P2₁/c) with unit cell dimensions a = 14.431 Å, b = 14.073 Å, c = 7.461 Å are typical for similar structures .
  • Analysis : Validate bond angles (e.g., C–Br bond length ∼1.89 Å) and intermolecular interactions (e.g., hydrogen bonding with methoxy groups) .

(Advanced) What computational approaches predict the reactivity of the bromine substituent in nucleophilic substitutions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states. Optimize geometries at the B3LYP/6-31G(d) level. Calculate activation energies for SN2 displacements to assess leaving-group ability .
  • Molecular Docking : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for bromine’s van der Waals radius (1.85 Å) and partial charge (−0.2 e) .
  • SAR Studies : Corrogate electronic effects (Hammett σₚ values: Br = +0.23, OCH₃ = −0.27) to predict regioselectivity in further functionalization .

(Basic) What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear NIOSH-certified respirators (N95), nitrile gloves, and chemical goggles. Use lab coats to prevent skin contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhaling toxic fumes (e.g., HBr byproducts) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

(Advanced) How does the electronic nature of substituents influence the compound’s stability?

Answer:

  • Methoxy Groups : Electron-donating OCH₃ groups stabilize the aromatic ring via resonance, reducing susceptibility to electrophilic attack but increasing oxidative degradation risk .
  • Bromine : The electron-withdrawing effect destabilizes the carbonyl group, accelerating hydrolysis under acidic/basic conditions. Monitor pH during storage (recommended: 6–8) .
  • Light Sensitivity : UV-Vis studies show absorption bands near 280 nm, suggesting photodegradation risk. Store in amber vials at −20°C .

(Basic) How can HPLC methods be optimized for purity analysis?

Answer:

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient elution with acetonitrile/water (60:40 to 90:10 over 20 min).
  • Detection : UV at 254 nm (strong absorption from aromatic/ketone groups). Compare retention times to standards and quantify impurities (<1% acceptable) .

(Advanced) What strategies enhance the compound’s utility in antimicrobial drug discovery?

Answer:

  • Derivatization : Synthesize oxadiazole or hydrazone derivatives via condensation reactions. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • ADMET Profiling : Use SwissADME to predict pharmacokinetics (e.g., logP ≈ 2.5 for optimal membrane permeability). Zero Lipinski violations ensure drug-likeness .
  • Mechanistic Studies : Assess inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via kinetic assays (IC₅₀ values) .

(Advanced) What crystallographic challenges arise due to bromine’s anomalous scattering?

Answer:

  • Anomalous Dispersion : Br’s high electron density causes significant absorption errors. Apply multi-scan corrections (e.g., SADABS) during data processing .
  • Disorder Modeling : Resolve rotational disorder in methoxy groups using PART instructions in SHELXL. Restrain bond lengths (C–O ≈ 1.43 Å) and angles (C–O–C ≈ 111°) .

(Basic) What regulatory considerations apply to this compound?

Answer:

  • Inventory Lists : Check EINECS and TCSI for compliance. No current EPA restrictions, but halogenated byproducts may require Toxicity Characteristic Leaching Procedure (TCLP) testing .
  • Shipping : Classify as non-hazardous for small quantities (<1 kg). For bulk transport, use UN-certified containers and SDS documentation .

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